molecular formula C10H13NS B13098361 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No.: B13098361
M. Wt: 179.28 g/mol
InChI Key: JLAJCARCOPDOJE-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: is a heterocyclic compound that belongs to the class of benzothiazepines This compound features a seven-membered ring containing both nitrogen and sulfur atoms, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with a suitable ketone or aldehyde under acidic conditions to form the thiazepine ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate ring closure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine serves as a versatile building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers have explored its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential .

Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. These derivatives have shown promise in the treatment of cardiovascular diseases, neurological disorders, and cancer .

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For example, it has been shown to bind to ryanodine receptors (RyR) and enhance the binding affinity of calstabin-1. This interaction helps prevent the depletion of calstabin-1 from the RyR complex, thereby reducing muscle fatigue and damage . Additionally, the compound may modulate other signaling pathways and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

  • 7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine
  • 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine

Comparison: Compared to similar compounds, 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits unique properties due to the presence of the methyl group at the 7-position. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties. For instance, the methyl group may enhance the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with target proteins .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

InChI

InChI=1S/C10H13NS/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3

InChI Key

JLAJCARCOPDOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCCNC2

Origin of Product

United States

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